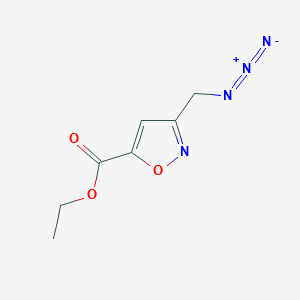
Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate is a compound that belongs to the class of azides and oxazoles. This compound is of significant interest in organic chemistry due to its unique structure and reactivity. It contains an azide group, which is known for its high reactivity, and an oxazole ring, which is a five-membered heterocycle containing both nitrogen and oxygen atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate typically involves the reaction of ethyl 3-(bromomethyl)-1,2-oxazole-5-carboxylate with sodium azide. This reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature. The reaction proceeds via a nucleophilic substitution mechanism, where the azide ion displaces the bromide ion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive azide group.
化学反応の分析
Types of Reactions
Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions, forming triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide in DMSO or acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Cycloaddition: Copper(I) iodide as a catalyst in combination with a base such as triethylamine.
Major Products Formed
Substitution: Various substituted oxazoles depending on the nucleophile used.
Reduction: Ethyl 3-(aminomethyl)-1,2-oxazole-5-carboxylate.
Cycloaddition: Triazole derivatives.
科学的研究の応用
Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of heterocycles.
Biology: The compound can be used in bioconjugation reactions, where it is attached to biomolecules for labeling or tracking purposes.
Industry: Used in the synthesis of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate largely depends on the specific reactions it undergoes. For example, in bioconjugation reactions, the azide group reacts with alkyne groups via a [3+2] cycloaddition to form triazoles. This reaction is highly specific and efficient, making it useful for labeling biomolecules.
類似化合物との比較
Ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate can be compared with other azide-containing compounds and oxazole derivatives:
Similar Compounds: Ethyl 3-(bromomethyl)-1,2-oxazole-5-carboxylate, Ethyl 3-(aminomethyl)-1,2-oxazole-5-carboxylate, and various triazole derivatives.
Uniqueness: The presence of both an azide group and an oxazole ring in a single molecule makes this compound unique. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis.
特性
分子式 |
C7H8N4O3 |
|---|---|
分子量 |
196.16 g/mol |
IUPAC名 |
ethyl 3-(azidomethyl)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C7H8N4O3/c1-2-13-7(12)6-3-5(10-14-6)4-9-11-8/h3H,2,4H2,1H3 |
InChIキー |
CDFBFISSQHZIPQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=NO1)CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


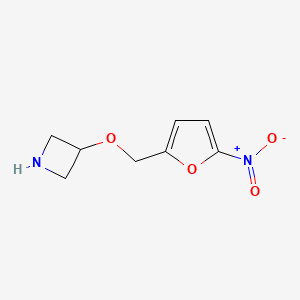

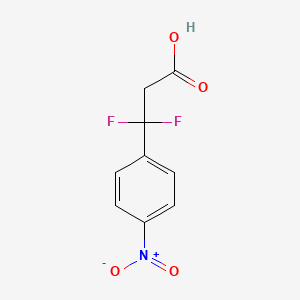
![2-amino-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13561958.png)
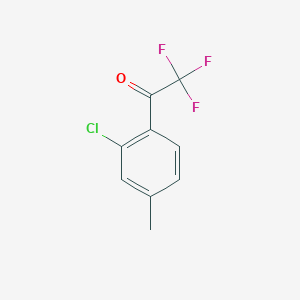
![[2-[1-(1-Methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B13561962.png)
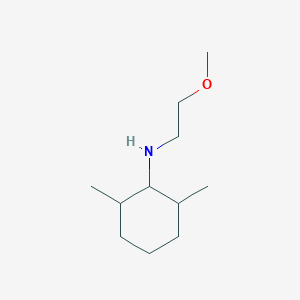
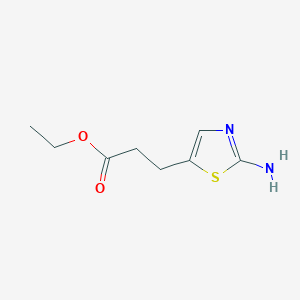

![tert-butyl(1S,4R)-4-(aminomethyl)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13561985.png)
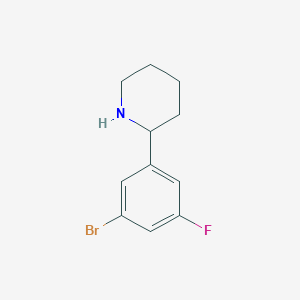
![2-[7-(3-Methoxyphenyl)-[1,3]dioxolo[4,5-f]benzimidazol-6-yl]ethanamine;dihydrochloride](/img/structure/B13561996.png)
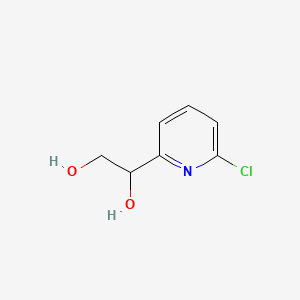
![Ethyl 3-amino-3-[3-(benzyloxy)phenyl]propanoate](/img/structure/B13562015.png)
